1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine
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Overview
Description
1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12BrN. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzaldehyde with nitromethane to form 4-bromo-3-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a building block for complex chemical structures
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 1-(4-Bromo-3-methylphenyl)prop-2-en-1-one
- 1-(4-Bromo-3-methylphenyl)prop-2-en-1-ol
Uniqueness: 1-(4-Bromo-3-methylphenyl)prop-2-EN-1-amine is unique due to the presence of both a bromine atom and a prop-2-en-1-amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3 |
InChI Key |
MLHJVLDVTVYOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
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